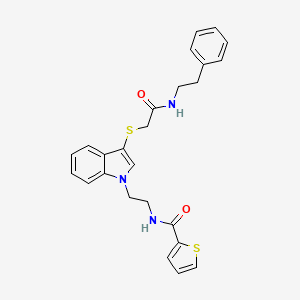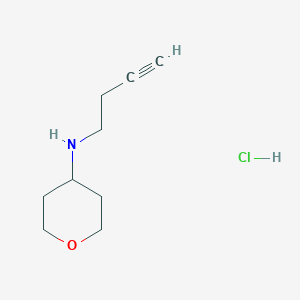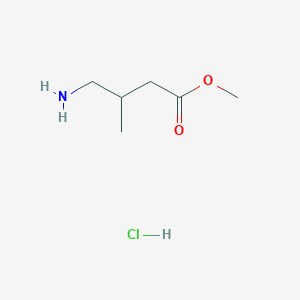![molecular formula C18H23ClN4O4S2 B2454592 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1189486-61-0](/img/structure/B2454592.png)
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound is not well-documented in the available literature . It’s worth noting that 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is used as a raw material for the synthesis of Edoxaban .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .科学的研究の応用
Chemical Synthesis and Heterocyclic Compound Development
Research on compounds structurally related to N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride focuses on their synthesis and evaluation in various chemical contexts. Studies have explored the synthesis of heterocyclic carboxamides with potential antipsychotic properties, demonstrating the importance of such compounds in medicinal chemistry. For example, heterocyclic analogues were prepared and evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, suggesting their potential as antipsychotic agents (Norman et al., 1996).
Antimicrobial Activities
Some studies have synthesized new derivatives with the aim of assessing their antimicrobial activities. For instance, novel 1,2,4-Triazole derivatives were synthesized, and their antimicrobial activities were evaluated, indicating that certain compounds possessed good or moderate activities against tested microorganisms (Bektaş et al., 2007). This highlights the role of such chemical structures in developing new antimicrobial agents.
Role in Cognitive Disorders and Alzheimer's Disease
GSK189254, a compound with a similar complex molecular structure, has been studied for its role in improving cognitive performance in preclinical models, including Alzheimer's disease. It demonstrated high affinity for human and rat H3 receptors and showed potential therapeutic effects for dementia and cognitive disorders, underscoring the significance of such compounds in neuroscience research (Medhurst et al., 2007).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including pyridine and fused pyridine derivatives, has been a focal area of research. These compounds have been synthesized starting from specific nitriles and evaluated for their antimicrobial and antioxidant activities, highlighting their potential utility in developing new therapeutic agents (Flefel et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2.ClH/c1-21-7-6-15-16(12-21)27-18(19-15)20-17(23)13-2-4-14(5-3-13)28(24,25)22-8-10-26-11-9-22;/h2-5H,6-12H2,1H3,(H,19,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPWOEWWEJNQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)





![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)


![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2454532.png)